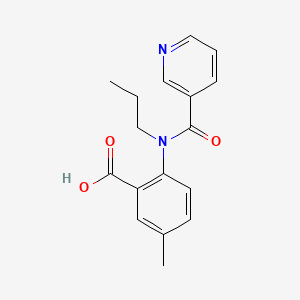

5-methyl-2-(N-propylnicotinamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-methyl-2-(N-propylnicotinamido)benzoic acid” is a complex organic compound. It likely contains a benzoic acid group (a carboxyl group attached to a benzene ring), a methyl group attached to the benzene ring, and a propylnicotinamido group attached to the benzene ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a suitable benzoic acid derivative with a propylnicotinamide derivative . The exact conditions and reagents would depend on the specific positions of the substituents on the benzene ring .Molecular Structure Analysis

The molecular structure would likely feature a benzene ring (a six-membered ring of carbon atoms with alternating double bonds), a carboxyl group (COOH) making it an acid, a methyl group (CH3) making it a methyl derivative, and a propylnicotinamide group .Chemical Reactions Analysis

As an organic acid, this compound could potentially undergo various reactions such as esterification, where the acid reacts with an alcohol to form an ester . The presence of the benzene ring also allows for electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a benzoic acid derivative, it’s likely to be a solid at room temperature . Its solubility in water and organic solvents would depend on the specific substituents .科学的研究の応用

Stress Tolerance in Plants

Benzoic acid derivatives, including 5-methyl-2-(N-propylnicotinamido)benzoic acid, have been evaluated for their role in inducing multiple stress tolerance in plants. Research by Senaratna et al. (2004) found that benzoic acid and its derivatives can induce tolerance to heat, drought, and chilling stress in bean and tomato plants, similar to the effects previously reported for salicylic and acetylsalicylic acids. The study highlights the potential of these compounds to enhance stress resistance in crops, improving agricultural resilience to climate change.

Food and Cosmetic Preservation

Benzoic acid and its derivatives are widely used as preservatives due to their antibacterial and antifungal properties. A comprehensive review by del Olmo, Calzada, & Nuñez (2017) discusses the occurrence, uses, human exposure, metabolism, toxicology, and analytical detection methods of benzoic acid in foods and cosmetics. This work outlines the significant role these compounds play in extending the shelf life and ensuring the safety of consumer products.

Antimicrobial and Cytotoxic Activities

The synthesis and evaluation of novel benzimidazole derivatives, including benzoic acid derivatives, have shown potential anti-proliferative effects against cancer cells. Soni et al. (2015) conducted a study on a series of these compounds, highlighting their promising anticancer activities and blood compatibility. Such research contributes to the ongoing search for effective cancer therapies.

Environmental Impacts and Degradation

Research into the environmental fate of benzoic acid derivatives, such as benzotriazoles, has revealed their persistence and transformation products in wastewater treatment processes. Huntscha et al. (2014) identified major transformation products of benzotriazoles, including benzoic acid derivatives, in activated sludge, demonstrating their environmental relevance and the significance of biodegradation pathways in mitigating pollution from these compounds.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-2-[propyl(pyridine-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-9-19(16(20)13-5-4-8-18-11-13)15-7-6-12(2)10-14(15)17(21)22/h4-8,10-11H,3,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGKJRUSOZQFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=C(C=C(C=C1)C)C(=O)O)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863932.png)

![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B2863944.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2863945.png)

![N-(2-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2863947.png)

![8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2863948.png)